benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate

Protecting group orthogonality Solid-phase peptide synthesis Multi-step organic synthesis

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS 1932090-03-3, also registered as CAS 124555-31-3) is a cis-configured, chirally defined N-benzyloxycarbonyl (Cbz)-protected 3-hydroxycyclopentylamine derivative with molecular formula C₁₃H₁₇NO₃ and molecular weight 235.28 g/mol. The compound features a rigid cyclopentyl ring bearing a hydroxyl group at the 3-position and a Cbz-carbamate-protected amino group, both in a defined cis-(1S,3R) relative configuration.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 1932090-03-3
Cat. No. B6592334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
CAS1932090-03-3
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CC(CC1NC(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1
InChIKeyBOLLUGKKOBOJGH-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS 1932090-03-3): A Defined-Stereochemistry Cbz-Protected Chiral Cyclopentylamine Building Block for Pharmaceutical Synthesis


Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS 1932090-03-3, also registered as CAS 124555-31-3) is a cis-configured, chirally defined N-benzyloxycarbonyl (Cbz)-protected 3-hydroxycyclopentylamine derivative with molecular formula C₁₃H₁₇NO₃ and molecular weight 235.28 g/mol . The compound features a rigid cyclopentyl ring bearing a hydroxyl group at the 3-position and a Cbz-carbamate-protected amino group, both in a defined cis-(1S,3R) relative configuration. Commercially available at purities of 95–98% from multiple vendors, it serves as a protected form of cis-3-aminocyclopentanol—a critical chiral intermediate in the synthesis of carbocyclic nucleoside analogs and the FDA-approved HIV-1 integrase inhibitor Bictegravir [1].

Why Generic Substitution of Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate Fails: Orthogonal Protection Requirements and Stereochemical Consequences


Indiscriminate substitution of this compound with either the Boc-protected analog (tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate, CAS 167465-99-8) or stereochemically undefined Cbz variants introduces two distinct failure modes. First, the Cbz and Boc protecting groups are orthogonal: Cbz is stable under the trifluoroacetic acid (TFA) conditions that rapidly cleave Boc (>95% cleavage with TFA/CH₂Cl₂ at room temperature in 30 min), while Cbz requires hydrogenolysis (H₂, Pd/C) for removal—conditions under which Boc remains fully intact [1]. Selecting the wrong protecting group mid-synthesis forces either premature deprotection or incompatible cleavage conditions. Second, stereochemistry at the cyclopentyl 1- and 3-positions is not a passive attribute; published structure-activity data demonstrate that the cis-(1S,3R) configuration can confer a 2–5-fold potency advantage over its enantiomer and diastereomers in carbocyclic nucleoside series targeting TNF-α inhibition [2]. Procuring a building block with undefined or incorrect stereochemistry introduces synthetic risk that propagates into ambiguous biological outcomes.

Quantitative Differentiation Evidence for Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS 1932090-03-3) Against Closest Analogs


Orthogonal Acid Stability: Cbz Protection Survives TFA Conditions That Quantitatively Cleave Boc (>95% in 30 min)

The Cbz (benzyloxycarbonyl) protecting group on the target compound is stable under the acidic conditions used for Boc deprotection. In contrast, the Boc group on the direct analog tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (CAS 167465-99-8) is cleaved with >95% efficiency by TFA/CH₂Cl₂ (1:1, 30 min, room temperature) . The RSC review by Ragnarsson and Grehn establishes that 'Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection' [1]. This orthogonality is essential for synthetic sequences requiring sequential deprotection of multiple amine functions.

Protecting group orthogonality Solid-phase peptide synthesis Multi-step organic synthesis

Stereochemistry-Activity Relationship: cis-(1S,3R) Configuration Confers 2–5-Fold Potency Advantage in Carbocyclic Nucleoside TNF-α Inhibition

In a controlled head-to-head comparison of all four stereoisomers of (3-hydroxycyclopentyl)adenines, the cis-(1S,3R) configured compound 10a exhibited an IC₅₀ of 10 μM against TNF-α production from human primary macrophages, demonstrating 2–5-fold greater potency compared to its enantiomer 10b (cis-(1R,3S)) and its diastereomers 6a (trans-(1S,3S)) and 6b (trans-(1R,3R)) [1]. Furthermore, in an in vivo murine LPS/D-galactosamine challenge model, compound 10a provided 100% protection at 3× LD₁₀₀ dose of LPS, superior to all other stereoisomers tested [1]. While this study evaluated the final adenine-substituted carbocyclic nucleosides rather than the Cbz-protected intermediate itself, the stereochemical identity of the cyclopentyl scaffold originates from the chiral building block used in synthesis—making procurement of the correct (1S,3R)-configured intermediate essential for accessing the most active stereoisomer.

Carbocyclic nucleosides TNF-α inhibition Stereochemistry-activity relationship Enantiomer comparison

Molecular Weight and Atom Economy: Cbz Version Carries 16.9% Higher Mass Than the Boc Analog, Influencing Reaction Stoichiometry and Shipping Cost

A direct molecular comparison between the target Cbz-protected compound and its closest Boc-protected analog reveals a significant mass difference with practical implications. The target compound (C₁₃H₁₇NO₃) has a molecular weight of 235.28 g/mol , while the Boc analog tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (C₁₀H₁₉NO₃, CAS 167465-99-8) has a molecular weight of 201.26 g/mol [1]. This represents a 34.02 g/mol (16.9%) higher mass for the Cbz version, which directly affects the mass of material required per mole of amine liberated upon deprotection. For a synthesis requiring 1.0 mole of free amine, 235.28 g of Cbz intermediate is needed vs 201.26 g of the Boc intermediate—a 34-gram excess per mole that scales linearly with reaction size.

Atom economy Reaction stoichiometry Protecting group strategy Procurement logistics

Commercial Price Differentiation: Defined cis-(1S,3R) Stereochemistry Commands a Premium Over Stereochemically Undefined Cbz Analog

A direct price comparison from a single major vendor (Aladdin Scientific) reveals the cost premium associated with defined stereochemistry. The target compound, benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS 124555-31-3, ≥97% purity), is listed at ¥2,719.90 per gram (approximately $375 USD/g) . In contrast, the stereochemically undefined analog, benzyl (3-hydroxycyclopentyl)carbamate (CAS 939426-84-3, 98% purity), is priced at $28.90 per 100 mg, equivalent to approximately $289 USD/g . The defined-stereochemistry version thus carries a price premium of approximately 30% ($86/g) over the undefined version from the same vendor—a quantifiable reflection of the added manufacturing cost for stereochemical resolution and quality control.

Procurement cost analysis Stereochemical premium Chiral building block economics Vendor comparison

Documented Role as Protected Intermediate in Bictegravir (FDA-Approved HIV Drug) Synthesis Pathway Using Cbz Protection Strategy

Chinese patent CN109988073A explicitly identifies 3-amino-cyclopentanol as 'an important intermediate in the synthesis of the anti-HIV drug Bictegravir, and also an important intermediate in the synthesis of other antiviral drugs and pharmaceutical raw materials' [1]. The patent further specifies that prior art method CN201210090148X uses benzyl chloroformate (Cbz-Cl) as the starting material to prepare cis-3-amino-cyclopentanol, establishing a direct synthetic connection between Cbz-protection chemistry and this critical pharmaceutical intermediate [1]. The target compound, benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate, is precisely the Cbz-protected form of cis-3-aminocyclopentanol with the (1S,3R) configuration required for downstream drug synthesis. While the Boc analog could theoretically serve a similar role, the Cbz strategy is explicitly documented in the patent literature for this drug class, providing regulatory and process-chemistry precedent.

Bictegravir synthesis HIV integrase inhibitor Cbz protection strategy Pharmaceutical intermediate

Optimal Research and Industrial Application Scenarios for Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS 1932090-03-3)


Multi-Step Synthesis of Carbocyclic Nucleoside Drug Candidates Requiring Orthogonal Amine Protection

When synthesizing carbocyclic nucleoside analogs containing multiple amine functionalities, the Cbz group on benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate enables a sequential protection/deprotection strategy. Because the Cbz group is stable under the TFA conditions that quantitatively cleave Boc groups (>95% in 30 min) [derived from Evidence_Item 1, Section 3], a Boc-protected nucleobase or amino acid coupling partner can be deprotected without affecting the cyclopentyl Cbz protection. This orthogonality is indispensable for convergent synthetic routes where the cyclopentylamine must remain masked until the final hydrogenolysis step. Procuring the Cbz-protected building block upfront avoids a protecting group exchange step that would add 1–2 synthetic operations and reduce overall yield.

Synthesis of Bictegravir Analogs and HIV-1 Integrase Inhibitors Following Patent-Established Cbz Protection Routes

For medicinal chemistry programs targeting HIV-1 integrase strand transfer inhibitors (INSTIs), the target compound directly maps onto the Cbz-protected cis-3-aminocyclopentanol intermediate documented in Chinese patent CN109988073A for Bictegravir synthesis [derived from Evidence_Item 5, Section 3]. Using this compound aligns the synthetic route with established patent precedent, potentially simplifying freedom-to-operate assessments and process validation. The defined (1S,3R) stereochemistry ensures that the final drug candidate inherits the correct cyclopentyl configuration, avoiding the 2–5-fold activity loss observed when incorrect stereoisomers are carried forward [derived from Evidence_Item 2, Section 3].

Stereochemistry-Critical Structure-Activity Relationship (SAR) Studies on Carbocyclic Nucleoside TNF-α Inhibitors

In SAR campaigns exploring the effect of cyclopentyl stereochemistry on target binding, the (1S,3R)-configured target compound provides a single, defined stereoisomer rather than a racemic or diastereomeric mixture. The J. Med. Chem. 1996 study by Borcherding et al. demonstrated that the cis-(1S,3R) adenine analog (10a) exhibits an IC₅₀ of 10 μM against TNF-α, with 2–5-fold superiority over all other stereoisomers and 100% in vivo protection in an LPS challenge model [derived from Evidence_Item 2, Section 3]. Starting SAR studies with the correct stereoisomer eliminates confounding stereochemical variables, enabling unambiguous interpretation of substituent effects on potency and selectivity. The 30% price premium over undefined-stereochemistry material [derived from Evidence_Item 4, Section 3] is justified by the elimination of chiral resolution costs and data ambiguity.

Kilogram-Scale Process Development Where Hydrogenolytic Deprotection Is Preferred Over Acidic Cleavage

For process chemistry groups scaling carbocyclic nucleoside syntheses, hydrogenolytic Cbz deprotection (H₂, Pd/C) offers practical advantages over acidic Boc cleavage (TFA) at scale. Hydrogenolysis generates only toluene and CO₂ as byproducts, which are easily removed, whereas TFA-mediated Boc deprotection requires stoichiometric acid, generates isobutylene gas, and demands neutralization and aqueous workup—adding unit operations and waste streams at manufacturing scale. The higher molecular weight of the Cbz compound (235.28 vs 201.26 g/mol for Boc, a 16.9% increase) [derived from Evidence_Item 3, Section 3] is offset at scale by the simpler workup and reduced solvent volumes associated with hydrogenolytic deprotection, making the Cbz version the preferred choice for kilo-lab and pilot-plant campaigns where process robustness and waste minimization are prioritized.

Quote Request

Request a Quote for benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.